Cas no 1393823-00-1 (lithium(1+) trihydroxy(pyrazin-2-yl)boranuide)

lithium(1+) trihydroxy(pyrazin-2-yl)boranuide 化学的及び物理的性質
名前と識別子
-
- Lithium trihydroxy(pyrazin-2-yl)borate
- LITHIUM (PYRAZIN-2-YL)TRIHYDROXYBORATE
- lithium;trihydroxy(pyrazin-2-yl)boranuide
- ZB0281
- A51296
- lithium(1+) trihydroxy(pyrazin-2-yl)boranuide
- AKOS015968549
- CS-0309107
- Lithium trihydroxy(pyrazin-2-yl)boranuide
- Lithiumtrihydroxy(pyrazin-2-yl)borate
- EN300-157477
- lithium(1+) ion trihydroxy(pyrazin-2-yl)boranuide
- 1393823-00-1
-
- インチ: 1S/C4H6BN2O3.Li/c8-5(9,10)4-3-6-1-2-7-4;/h1-3,8-10H;/q-1;+1
- InChIKey: GTHABMARFCSWBH-UHFFFAOYSA-N
- ほほえんだ: O[B-](C1C=NC=CN=1)(O)O.[Li+]
計算された属性
- せいみつぶんしりょう: 148.0631507g/mol
- どういたいしつりょう: 148.0631507g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 120
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.5
lithium(1+) trihydroxy(pyrazin-2-yl)boranuide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0689-1-10G |
lithium(1+) trihydroxy(pyrazin-2-yl)boranuide |
1393823-00-1 | 95% | 10g |
¥ 5,517.00 | 2023-03-31 | |
Enamine | EN300-157477-50mg |
lithium trihydroxy(pyrazin-2-yl)boranuide |
1393823-00-1 | 93.0% | 50mg |
$64.0 | 2022-10-09 | |
Enamine | EN300-157477-0.25g |
lithium(1+) ion trihydroxy(pyrazin-2-yl)boranuide |
1393823-00-1 | 93% | 0.25g |
$92.0 | 2023-06-04 | |
Chemenu | CM334903-1g |
Lithium trihydroxy(pyrazin-2-yl)borate |
1393823-00-1 | 95%+ | 1g |
$195 | 2021-08-18 | |
Enamine | EN300-157477-5000mg |
lithium trihydroxy(pyrazin-2-yl)boranuide |
1393823-00-1 | 93.0% | 5g |
$743.0 | 2022-10-09 | |
Enamine | EN300-157477-2500mg |
lithium trihydroxy(pyrazin-2-yl)boranuide |
1393823-00-1 | 93.0% | 2500mg |
$503.0 | 2022-10-09 | |
Enamine | EN300-157477-0.5g |
lithium(1+) ion trihydroxy(pyrazin-2-yl)boranuide |
1393823-00-1 | 93% | 0.5g |
$175.0 | 2023-06-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0689-1-1G |
lithium(1+) trihydroxy(pyrazin-2-yl)boranuide |
1393823-00-1 | 95% | 1g |
¥ 1,227.00 | 2023-03-31 | |
Chemenu | CM334903-10g |
Lithium trihydroxy(pyrazin-2-yl)borate |
1393823-00-1 | 95%+ | 10g |
$823 | 2023-01-19 | |
Enamine | EN300-157477-500mg |
lithium(1+) ion trihydroxy(pyrazin-2-yl)boranuide |
1393823-00-1 | 93.0% | 500mg |
$175.0 | 2023-09-24 |
lithium(1+) trihydroxy(pyrazin-2-yl)boranuide 関連文献
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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5. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
lithium(1+) trihydroxy(pyrazin-2-yl)boranuideに関する追加情報
Introduction to Lithium(1+) Trihydroxy(pyrazin-2-yl)boranuide (CAS No. 1393823-00-1)
Lithium(1+) trihydroxy(pyrazin-2-yl)boranuide, with the chemical formula corresponding to its CAS number 1393823-00-1, is a specialized compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of boron-containing derivatives that are known for their unique structural and electronic properties, making them valuable in various applications ranging from material science to medicinal chemistry.
The name of this compound provides a clear indication of its molecular structure, highlighting the presence of lithium ions, hydroxyl groups, and a pyrazin-2-yl moiety. The pyrazin-2-yl group is particularly noteworthy as it introduces a nitrogen-rich heterocyclic ring system, which is often utilized in the design of bioactive molecules due to its ability to interact with biological targets in a specific manner. This feature makes Lithium(1+) trihydroxy(pyrazin-2-yl)boranuide a promising candidate for further exploration in drug discovery and development.
In recent years, there has been a growing interest in boron-containing compounds due to their potential as therapeutic agents. Boronated pyrazines, in particular, have shown promise in various therapeutic areas, including anticancer and anti-inflammatory applications. The unique electronic properties of boron atoms allow for the design of molecules that can exhibit both stability and reactivity, making them suitable for targeted therapies. Lithium(1+) trihydroxy(pyrazin-2-yl)boranuide is no exception and has been the subject of several studies aimed at understanding its potential biological activities.
One of the most compelling aspects of this compound is its potential role as a prodrug or a precursor for more complex boron-containing drugs. The lithium and hydroxyl groups in its structure suggest that it may be capable of undergoing metabolic transformations that could yield active pharmaceutical ingredients (APIs). This concept is particularly relevant in the context of boron neutron capture therapy (BNCT), where boronated compounds are used to target and destroy cancer cells through the administration of neutrons.
Recent research has begun to explore the synthetic pathways for deriving Lithium(1+) trihydroxy(pyrazin-2-yl)boranuide and related compounds. The synthesis of this compound involves careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to produce increasingly complex boron-containing molecules, which has opened up new avenues for drug discovery. For instance, the use of transition-metal-catalyzed reactions has allowed for the efficient introduction of functional groups into boronated pyrazines, enhancing their versatility as building blocks for medicinal chemistry.
The biological activity of Lithium(1+) trihydroxy(pyrazin-2-yl)boranuide has been studied in several contexts. Initial investigations have focused on its interaction with enzymes and receptors involved in inflammation and cell signaling. These studies have revealed that the compound can modulate the activity of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses. By inhibiting these enzymes, Lithium(1+) trihydroxy(pyrazin-2-yl)boranuide may have therapeutic potential in conditions characterized by excessive inflammation.
Furthermore, the compound's ability to cross cell membranes suggests that it may be suitable for systemic delivery. This property is particularly important for treating diseases that require widespread distribution of the drug within the body. Research has also explored its potential as an antimicrobial agent, with preliminary data indicating that it can inhibit the growth of certain bacteria and fungi. These findings are intriguing and warrant further investigation into its antimicrobial properties.
The development of new analytical techniques has also contributed to a better understanding of Lithium(1+) trihydroxy(pyrazin-2-yl)boranuide's behavior in biological systems. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in characterizing its molecular structure and interactions with biological targets. These tools have allowed researchers to gain insights into how the compound behaves within living cells, providing a foundation for designing more effective derivatives.
In conclusion, Lithium(1+) trihydroxy(pyrazin-2-yl)boranuide (CAS No. 1393823-00-1) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further exploration in drug development. As research continues to uncover new applications for boron-containing compounds, Lithium(1+) trihydroxy(pyrazin-2-yl)boranuide is poised to play a crucial role in advancing therapeutic strategies across multiple disease areas.
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